molecular formula C8H7NO2 B14687168 Ethenyl pyridine-2-carboxylate CAS No. 24641-08-5

Ethenyl pyridine-2-carboxylate

Cat. No.: B14687168
CAS No.: 24641-08-5
M. Wt: 149.15 g/mol
InChI Key: XMRSOHHGKKRLOS-UHFFFAOYSA-N
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Description

Ethenyl pyridine-2-carboxylate is an organic compound with the molecular formula C8H7NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyl pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of pyridine-2-carboxylic acid with ethenol in the presence of a catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethenyl pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into pyridine-2-carboxaldehyde.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: Pyridine-2-carboxaldehyde.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethenyl pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethenyl pyridine-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic attack and electrophilic substitution, leading to the formation of stable complexes.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: A precursor in the synthesis of ethenyl pyridine-2-carboxylate.

    Pyridine-2-carboxaldehyde: A reduction product of this compound.

    2-Vinylpyridine: Another derivative of pyridine with similar reactivity.

Uniqueness: this compound is unique due to its ethenyl group, which imparts distinct reactivity and allows for the formation of diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

24641-08-5

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

ethenyl pyridine-2-carboxylate

InChI

InChI=1S/C8H7NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h2-6H,1H2

InChI Key

XMRSOHHGKKRLOS-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C1=CC=CC=N1

Origin of Product

United States

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